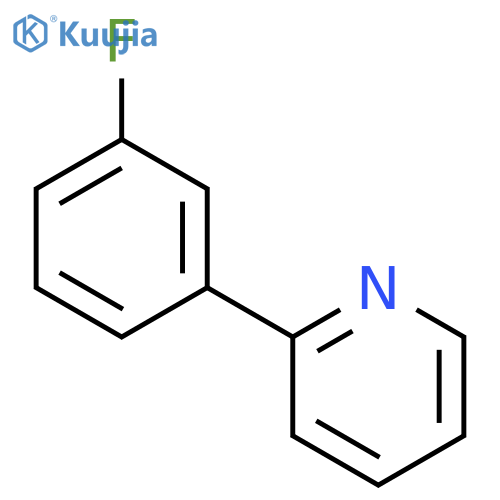Cas no 58861-54-4 (Pyridine, 2-(3-fluorophenyl)-)

Pyridine, 2-(3-fluorophenyl)- structure
商品名:Pyridine, 2-(3-fluorophenyl)-
Pyridine, 2-(3-fluorophenyl)- 化学的及び物理的性質
名前と識別子
-
- Pyridine, 2-(3-fluorophenyl)-
- 2-(3-FLUOROPHENYL)PYRIDINE
- SCHEMBL3233604
- DTXSID60374658
- 2-(m-fluorophenyl)pyridine
- 58861-54-4
- AKOS006346547
-
- MDL: MFCD06201381
- インチ: InChI=1S/C11H8FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H
- InChIKey: MFVNFXJHJBHQIS-UHFFFAOYSA-N
- ほほえんだ: C1=CC=NC(=C1)C2=CC(=CC=C2)F
計算された属性
- せいみつぶんしりょう: 173.06414
- どういたいしつりょう: 173.064077422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89
Pyridine, 2-(3-fluorophenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB167289-1 g |
2-(3-Fluorophenyl)pyridine; 96% |
58861-54-4 | 1 g |
€512.40 | 2023-07-20 | ||
| Chemenu | CM314297-1g |
2-(3-Fluorophenyl)pyridine |
58861-54-4 | 95% | 1g |
$405 | 2022-06-10 | |
| abcr | AB167289-5g |
2-(3-Fluorophenyl)pyridine; 96% |
58861-54-4 | 5g |
€1316.00 | 2023-09-16 | ||
| A2B Chem LLC | AX74790-1g |
2-(3-Fluorophenyl)pyridine |
58861-54-4 | 97% | 1g |
$1205.00 | 2024-04-19 | |
| A2B Chem LLC | AX74790-5g |
2-(3-Fluorophenyl)pyridine |
58861-54-4 | 97% | 5g |
$2831.00 | 2024-04-19 | |
| Crysdot LLC | CD11099166-1g |
2-(3-Fluorophenyl)pyridine |
58861-54-4 | 95+% | 1g |
$429 | 2024-07-18 | |
| Chemenu | CM314297-1g |
2-(3-Fluorophenyl)pyridine |
58861-54-4 | 95% | 1g |
$405 | 2021-08-18 | |
| Fluorochem | 022561-1g |
2-(3-Fluorophenyl)pyridine |
58861-54-4 | 96% | 1g |
£346.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651299-5g |
2-(3-Fluorophenyl)pyridine |
58861-54-4 | 98% | 5g |
¥21427.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651299-1g |
2-(3-Fluorophenyl)pyridine |
58861-54-4 | 98% | 1g |
¥8925.00 | 2024-05-07 |
Pyridine, 2-(3-fluorophenyl)- 関連文献
-
Rui Yan,Zhong-Xia Wang Org. Biomol. Chem. 2018 16 3961
-
Mengli Li,Xing Li,Honghong Chang,Wenchao Gao,Wenlong Wei Org. Biomol. Chem. 2016 14 2421
-
Yafei Wang,Yu Liu,Jian Luo,Hongrui Qi,Xiaoshuang Li,Meijun Nin,Ming Liu,Danyan Shi,Weiguo Zhu,Yong Cao Dalton Trans. 2011 40 5046
58861-54-4 (Pyridine, 2-(3-fluorophenyl)-) 関連製品
- 512171-81-2(5-Fluoro-2-phenylpyridine)
- 58861-53-3(2-(4-Fluorophenyl)pyridine)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:58861-54-4)Pyridine, 2-(3-fluorophenyl)-

清らかである:99%
はかる:1g
価格 ($):390.0